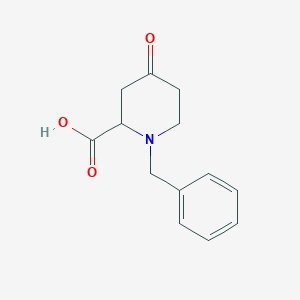
1-Benzyl-4-oxopiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-oxopiperidine-2-carboxylic acid is an organic compound with the molecular formula C13H15NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-oxopiperidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 4,4-piperidinediol hydrochloride with benzyl chloroformate in the presence of potassium carbonate in a mixture of tetrahydrofuran and water. The reaction is typically carried out at room temperature for several hours, followed by extraction and purification steps to isolate the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-oxopiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-Benzyl-4-oxopiperidine-2-carboxylic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-oxopiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in biochemical processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.
Comparison with Similar Compounds
1-Benzyl-4-piperidone: Used as a building block in medicinal chemistry.
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride: Utilized in the synthesis of receptor agonists and antagonists.
Uniqueness: 1-Benzyl-4-oxopiperidine-2-carboxylic acid is unique due to its specific structural features and reactivity. Its benzyl group and carboxylic acid functionality provide distinct chemical properties that differentiate it from other piperidine derivatives. These features make it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
1-benzyl-4-oxopiperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c15-11-6-7-14(12(8-11)13(16)17)9-10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,16,17) |
InChI Key |
JPUSSZQOCIQYRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CC1=O)C(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















